Lipophilicity (XLogP3) Comparison: Ortho-Bromo Substitution Lowers LogP Relative to Para-Bromo Isomer
The target compound exhibits an XLogP3 value of 3.6, which is 0.2 units lower than that of the 4-bromo regioisomer, 3-[(4-bromophenoxy)methyl]benzoic acid (XLogP3 = 3.8) [1]. This reduced lipophilicity may translate to improved aqueous solubility and altered membrane permeability, critical factors in drug discovery and agrochemical development. The ortho-bromo substitution sterically shields the phenoxy oxygen, potentially reducing hydrogen-bonding capacity and further modulating physicochemical behavior .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 3-[(4-Bromophenoxy)methyl]benzoic acid: XLogP3 = 3.8 |
| Quantified Difference | Δ = -0.2 units |
| Conditions | Computed values (XLogP3 3.0 algorithm) |
Why This Matters
Lower lipophilicity can enhance oral bioavailability and reduce off-target binding, making the ortho-bromo isomer a potentially superior starting point for lead optimization in medicinal chemistry.
- [1] PubChem. (2025). 3-[(4-Bromophenoxy)methyl]benzoic acid. Compound Summary (XLogP3 = 3.8). View Source
